2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Regioselective Quaternization of Chitosan and its Derivatives:

EEDQ plays a role in modifying chitosan, a natural biopolymer derived from chitin. Studies have shown its effectiveness in achieving regioselective quaternization, a process where a positively charged group (quaternary ammonium) is introduced at specific locations on the chitosan molecule. This modification enhances chitosan's solubility, making it more applicable in various research areas, including drug delivery and tissue engineering [].

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline is a heterocyclic compound characterized by its unique structure, which includes both ethoxy and ethoxycarbonyl functional groups. This compound is known for its high basicity, with a pKa value of 4.22, making it reactive in various chemical environments. It appears as an off-white powder and is often utilized in organic synthesis due to its ability to act as a reagent for carboxyl groups and its role in peptide synthesis .

Dopamaine receptor antagonism

The exact mechanism of EEDQ's interaction with dopamine receptors remains unclear. However, it's believed to bind irreversibly to the receptor, preventing dopamine from binding and exerting its signaling effects [].

Peptide coupling

EEDQ activates the carboxylic acid group of the acylamino acid by forming a mixed anhydride intermediate. This intermediate is highly susceptible to nucleophilic attack by the amine group of the amino acid ester, leading to the formation of a new peptide bond []. The ethoxycarbonyl group of EEDQ departs as a leaving group during this process.

Physical and Chemical Properties

- Molecular Formula: C14H17NO3 []

- Molecular Weight: 247.29 g/mol []

- Melting Point: No data readily available.

- Boiling Point: No data readily available.

- Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and acetonitrile [].

- Stability: EEDQ is relatively stable under dry conditions but can decompose upon exposure to moisture or light [].

The hydrolysis of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline occurs through the reaction of its protonated form with water or hydroxide ions. This reaction pathway highlights its reactivity with nucleophiles, which is critical for applications in organic synthesis. The compound can promote peptide synthesis effectively, reacting with both acetate and amine buffers through similar mechanisms .

This compound exhibits significant biological activity, particularly as an irreversible antagonist of dopamine receptors. Its specificity allows it to be a useful tool in neuropharmacology for studying dopamine-related pathways. Additionally, it has been noted for its ability to couple acylamino acids with amino acid esters without racemization, indicating potential applications in medicinal chemistry .

The synthesis of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate ethoxycarbonyl precursors with 1,2-dihydroquinoline derivatives under controlled conditions to ensure high yields and purity. The exact conditions can vary based on the desired end product and the specific reagents used .

The primary applications of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline include:

- Organic Synthesis: Used as a reagent for the functionalization of carboxyl groups.

- Peptide Synthesis: Facilitates the coupling of amino acids without racemization.

- Pharmaceutical Research: Acts as a tool for studying dopamine receptor interactions and other neuropharmacological effects .

Interaction studies involving 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline have demonstrated its effectiveness in mediating reactions with various nucleophiles. The compound's ability to engage in hydrolysis and react with amines or acetates suggests that it could be leveraged in designing new drugs or understanding metabolic pathways involving dopamine receptors .

Several compounds share structural similarities with 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline. Here are a few notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | Similar ethoxy and carbonyl groups | Irreversible dopamine receptor antagonist |

| 3-Ethoxycarbonyl-3-methylquinoline | Contains a methyl group at position 3 | Different reactivity profile due to methyl substitution |

| Ethyl 1,2-dihydroquinoline-1-carboxylate | Lacks ethoxy substituents | More straightforward reactivity without steric hindrance |

These compounds illustrate the diversity within the quinoline family while highlighting the unique properties of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline, particularly in terms of its basicity and reactivity profiles .

EEDQ was first reported in 1968 by Belleau and Malek as a novel reagent for peptide synthesis. Its development addressed the need for coupling agents that minimize racemization, a critical challenge in peptide bond formation. The compound’s systematic name, ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate, reflects its ethoxy and ethoxycarbonyl substituents on a dihydroquinoline backbone. Over time, it became widely known by its acronym EEDQ, derived from its functional groups.

Early studies revealed its dual utility:

- Peptide synthesis: EEDQ facilitates anhydride formation between carboxyl and amine groups, enabling high-yield couplings.

- Neuropharmacology: By the 1970s, EEDQ was identified as an irreversible dopamine receptor antagonist, advancing research on neurotransmitter regulation.

Structural Classification Within the Dihydroquinoline Family

EEDQ belongs to the 1,2-dihydroquinoline subclass, characterized by a partially saturated quinoline ring (Figure 1). Key structural features include:

| Property | Value | |

|---|---|---|

| Molecular formula | C₁₄H₁₇NO₃ | |

| Molecular weight | 247.29 g/mol | |

| Melting point | 62–67°C | |

| Boiling point | 125–128°C (0.1 mmHg) | |

| Solubility | Chloroform, ethyl acetate, methanol | |

| pKa (protonated form) | 4.22 |

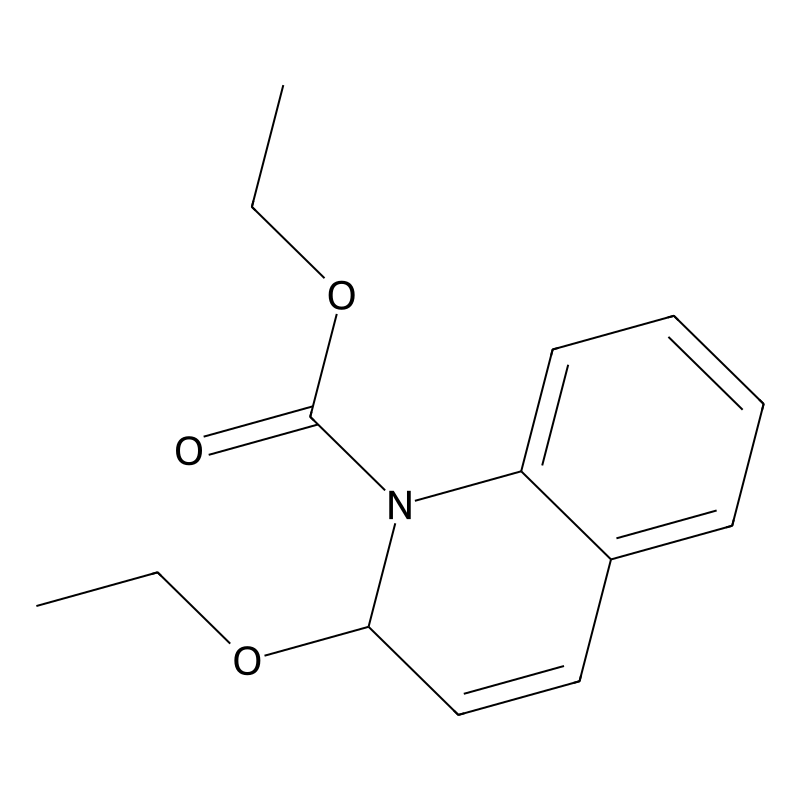

Figure 1: EEDQ’s structure, highlighting the ethoxycarbonyl (position 1) and ethoxy (position 2) groups. The dihydroquinoline backbone ensures planar rigidity, enhancing its reactivity with nucleophiles.

Compared to other dihydroquinolines (e.g., 1,4-dihydroquinoline), EEDQ’s substituents increase electron density at the carbonyl group, making it a superior electrophile in coupling reactions.

Significance in Modern Organic and Medicinal Chemistry

EEDQ’s versatility is evident across disciplines:

Organic Synthesis

- Peptide Coupling: Forms mixed anhydrides with carboxylic acids, enabling amide bond formation with <1% racemization.

- Polymer Functionalization: Used for regioselective quaternization of chitosan, enhancing solubility for drug delivery systems.

- Hybrid Material Synthesis: Facilitates post-functionalization of polyoxomolybdate clusters for catalytic applications.

Medicinal Chemistry

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 82 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 81 of 82 companies with hazard statement code(s):;

H302 (91.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (12.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant